molecular formula C6H12N2O B8326711 4-(Methylamino)piperidin-2-one

4-(Methylamino)piperidin-2-one

Cat. No. B8326711
M. Wt: 128.17 g/mol
InChI Key: RSNDMXQAKFQSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680159B2

Procedure details

Piperidine-2,4-dione (2.0 g, 25.126 mmol, 1.0 eq.) was dissolved in MeOH (20 ml); AcOH (0.1 ml) and CH3NH2.HCl (2.37 g, 35.398 mmol, 2.0 eq.) were added and stirring was carried out for 2 hours at RT. NaCNBH3 (3.29 g, 53.097 mmol, 3.0 eq.) was added in portions at 0° C. and the mixture was stirred for 14 hours at RT. After monitoring by TLC, the reaction mixture was filtered, the filtrate was concentrated under reduced pressure and the residue was used in the next stage without being purified further. Yield: 81% (1.814 g, 14.173 mmol)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Two
Quantity
3.29 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][C:2]1=[O:8].CC(O)=O.CN.Cl.[BH3-][C:17]#[N:18].[Na+]>CO>[CH3:17][NH:18][CH:4]1[CH2:5][CH2:6][NH:1][C:2](=[O:8])[CH2:3]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C(CC(CC1)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
2.37 g
Type
reactant
Smiles
CN.Cl
Step Three
Name
Quantity
3.29 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 14 hours at RT
Duration
14 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CNC1CC(NCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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